4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSNWTXFACJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformation Pathways of 4 Bromo 2 Pyrrolidin 1 Yl 1,3 Thiazole
Reactivity at the C-4 Bromine Atom
The bromine atom at the C-4 position of the thiazole (B1198619) ring is the primary site of reactivity for functionalization. Its susceptibility to oxidative addition by transition metal catalysts, particularly palladium(0) complexes, makes it an ideal handle for cross-coupling reactions. This reactivity allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
Transition metal-catalyzed reactions are paramount in the functionalization of 4-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole. Palladium-catalyzed processes, in particular, offer mild and efficient pathways for bond formation with high functional group tolerance.
Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds at the C-4 position of the thiazole ring. The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.br
####### 3.1.1.1.1. Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.gov This reaction is valued for the stability and low toxicity of the boron reagents and the generally mild reaction conditions. nih.gov For substrates like this compound, the reaction would involve its coupling with various aryl or heteroaryl boronic acids. A typical catalytic system consists of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system like dioxane, toluene, or dimethoxyethane, often with added water. mdpi.comnih.gov The reaction generally proceeds with good to excellent yields, depending on the electronic nature of the coupling partners. mdpi.comsemanticscholar.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 88-96 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 82-92 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 75-85 |
####### 3.1.1.1.2. Negishi Coupling Methodologies
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is particularly useful as organozinc reagents exhibit high reactivity and good functional group tolerance. numberanalytics.comunits.it The Negishi protocol allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it highly versatile. wikipedia.org In the context of this compound, this method would enable the introduction of various alkyl and aryl groups. nih.govresearchgate.net The organozinc reagents can be prepared beforehand or generated in situ. nih.govresearchgate.net Palladium catalysts generally provide higher yields and broader functional group compatibility than nickel catalysts. wikipedia.org Recent developments have shown that these couplings can be performed under mild conditions, sometimes even in aqueous media. nih.gov
Table 2: Representative Negishi Coupling Reactions
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 88-97 nih.govresearchgate.net |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (5) | THF | 60 | 85-95 |
| 3 | Alkylzinc halides | Pd(dba)₂ (2) | THF | 25 | 90-98 nih.gov |
| 4 | Arylzinc bromides | Ni(acac)₂ / PPh₃ (5) | DMF | 80 | 70-85 |
####### 3.1.1.1.3. Stille Coupling Applications
The Stille reaction involves the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.orglibretexts.org It is a highly versatile method due to the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. wikipedia.orgorganic-chemistry.org Various organic groups, including vinyl, aryl, and alkynyl, can be transferred from the tin atom. libretexts.org The reaction is typically catalyzed by a Pd(0) source, such as Pd(PPh₃)₄. harvard.edu Additives like copper(I) salts or lithium chloride can accelerate the reaction rate. organic-chemistry.orgharvard.edu A significant drawback of this methodology is the high toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org For 2-substituted 4-bromothiazoles, the Stille coupling has been employed to introduce phenyl and alkynyl groups, although yields may be more moderate compared to Negishi couplings. nih.govresearchgate.net
Table 3: Representative Stille Coupling Reactions
| Entry | Organostannane Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 58-62 nih.govresearchgate.net |
| 2 | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(fur)₃ | THF | 50 | 70-85 |
| 3 | (Phenylethynyl)tributylstannane | PdCl₂(PPh₃)₂ (5) | CuI | DMF | 80 | 60-75 |
| 4 | (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (4) | Dabco | DMF | 100 | 75-90 |
####### 3.1.1.1.4. Sonogashira Coupling Transformations
The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgnih.gov This methodology provides a direct and efficient route to synthesize substituted alkynes. For substrates like this compound, the Sonogashira coupling allows for the introduction of various alkynyl moieties at the C-4 position. nih.govresearchgate.net The reaction is generally carried out under mild conditions and tolerates a broad range of functional groups. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. researchgate.netnih.gov
Table 4: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2) | Et₃N | Toluene | 25 | 85-95 nih.gov |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | 25 | 88-96 nih.gov |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | 25 | 80-90 nih.gov |
| 4 | Propargyl alcohol | Pd(OAc)₂ (4) | CuI (2) | i-Pr₂NH | DMF | 50 | 70-80 |
Transition Metal-Catalyzed Cross-Coupling Reactions
Related C-N and C-S Cross-Coupling Reactions
The carbon-bromine bond at the C-4 position of the thiazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These reactions are fundamental for the synthesis of complex molecules in medicinal and materials chemistry.
C-N Cross-Coupling Reactions:
Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with heterocyclic halides. wikipedia.orglibretexts.org For substrates like this compound, this reaction would involve coupling the C-4 position with a wide range of primary or secondary amines. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results for heterocyclic substrates. nih.govnih.gov While 2-aminothiazoles themselves can be N-arylated under specific conditions, the C4-bromo position is the expected site of reaction for external amine nucleophiles in a Buchwald-Hartwig protocol. mit.edu
Table 1: Representative Buchwald-Hartwig C-N Coupling Conditions This table is illustrative of typical conditions used for similar heterocyclic systems and is not based on a specific reported reaction for the title compound.
| Parameter | Condition | Purpose |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precursor |
| Ligand | Xantphos, tBuBrettPhos | Stabilizes Pd(0), facilitates catalytic cycle |
| Base | Cs₂CO₃, K₂CO₃, or LiHMDS | Amine deprotonation |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
C-S Cross-Coupling Reactions:
The formation of C-S bonds can be achieved using copper or palladium catalysis. A notable approach involves the microwave-assisted, copper(I)-catalyzed coupling of aryl halides with various thiols (aryl, aliphatic, or heteroaryl). rsc.org In a typical procedure, the 4-bromo-thiazole substrate would be reacted with a thiol in the presence of a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile. rsc.org This method provides a direct pathway to introduce sulfur-containing moieties at the C-4 position, yielding 4-thio-substituted thiazole derivatives.
Nucleophilic Displacement of Bromine
Direct nucleophilic displacement of the bromine atom at the C-4 position via a nucleophilic aromatic substitution (SNAr) mechanism is another potential transformation pathway. In general, halogens on thiazole rings can be displaced by strong nucleophiles. pharmaguideline.com The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
However, the viability of this pathway for this compound is significantly influenced by the electronic properties of the 2-(pyrrolidin-1-yl) group. This substituent acts as a strong electron-donating group through resonance, increasing electron density within the thiazole ring. This effect deactivates the ring toward nucleophilic attack, making the SNAr reaction more challenging compared to thiazoles bearing electron-withdrawing groups. While computationally studied for other heterocyclic systems like thiophenes reacting with pyrrolidine (B122466), forcing conditions (high temperatures, very strong nucleophiles) would likely be required to achieve substitution at the C-4 position of the title compound. nih.gov
Metalation and Lithiation-Mediated Transformations
Halogen-metal exchange and direct deprotonation (lithiation) are powerful strategies for functionalizing thiazole rings, creating organometallic intermediates that can be trapped with various electrophiles.
The C-5 proton of the thiazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases. Research on the closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), has shown that treatment with lithium diisopropylamide (LDA) at low temperatures (-70 °C) results in highly regioselective deprotonation at the C-5 position. This occurs without disturbing the bromine atom at the C-4 position, leading to the formation of a 5-lithio-1,3-thiazole intermediate. This selectivity is attributed to the directing and acidifying effect of the adjacent sulfur atom and the kinetic control afforded by the bulky, non-nucleophilic base at low temperature.
A "halogen dance" is a base-induced intramolecular rearrangement where a halogen atom migrates from its original position to a different, often adjacent, metalated site on an aromatic ring. nih.gov The mechanism typically involves initial deprotonation of the ring to form an aryl anion, which then attacks the carbon bearing the halogen in an intramolecular nucleophilic substitution, displacing the halide to a new position and forming a more stable aryl anion intermediate.
In the context of this compound, a halogen dance would involve the initial, regioselective lithiation at C-5, followed by a potential migration of the bromine from C-4 to C-5. However, experimental studies on the analogous 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole showed that quenching the C-5 lithiated species with a proton source quantitatively returned the starting material. This result indicates that under these specific conditions (LDA, THF, -70 °C), the halogen dance reaction does not occur or is kinetically unfavorable. The stability of the C-5 lithiated species prevents the subsequent bromine migration.
Once the regioselective C-5 lithiation is achieved, the resulting 5-lithio-4-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole intermediate is a potent nucleophile. It can react with a wide array of electrophiles to introduce new functional groups exclusively at the C-5 position. This two-step sequence of regioselective lithiation followed by electrophilic quench is a highly effective method for synthesizing complex, polysubstituted thiazoles.
Based on studies of analogous systems, various electrophiles can be successfully employed.
Table 2: Electrophilic Trapping of 5-Lithio-4-bromothiazole Analogs Data derived from the reactions of 5-lithio-2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
| Electrophile | Reagent | Resulting Functional Group at C-5 |
| Aldehyde | Acetaldehyde | 1-Hydroxyethyl |
| Ketone | Cyclohexanone | 1-Hydroxycyclohexyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
Reactivity of the Pyrrolidin-1-yl Substituent
The 2-(pyrrolidin-1-yl) group is not merely a passive substituent; its electronic character profoundly influences the reactivity of the entire molecule. The nitrogen atom's lone pair of electrons is delocalized into the thiazole ring, creating an enamine-like system (N-C=N). This resonance contribution has several consequences:
Ring Activation: It significantly increases the electron density of the thiazole ring, particularly at the C-5 position. This activates the ring towards electrophilic attack, although in the parent compound, this position is already occupied by a proton that is acidic enough for lithiation.
Deactivation towards Nucleophilic Attack: As previously mentioned, this electron donation deactivates the C-4 position towards SNAr reactions.
Reduced Basicity: The delocalization of the nitrogen lone pair makes the pyrrolidinyl nitrogen less basic and nucleophilic compared to a typical dialkylamine. Protonation, if it occurs, would happen on the more basic thiazole ring nitrogen (N-3). pharmaguideline.com
Influence on Biological Activity: The 2-aminothiazole (B372263) scaffold, of which the 2-pyrrolidinyl group is a derivative, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of proteins. nih.gov The pyrrolidine ring itself has been noted to potentially enhance the biological activity of thiazole-containing compounds. nih.gov
Direct chemical transformations of the pyrrolidine ring itself, such as oxidation or ring-opening, are less common under conditions used to modify the thiazole core. The protons on the carbons alpha to the nitrogen are generally not acidic enough to compete with the highly acidic C-5 proton of the thiazole ring during deprotonation reactions.
N-Functionalization Reactions
The nitrogen atom of the pyrrolidine ring in this compound retains the characteristics of a secondary amine, rendering it nucleophilic and basic. wikipedia.orgnih.gov This nucleophilicity allows for a variety of N-functionalization reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic species, leading to the formation of new covalent bonds.
Common N-functionalization reactions include:
Alkylation: Reaction with alkyl halides (R-X) in the presence of a base to form quaternary ammonium (B1175870) salts.
Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to yield N-acyl derivatives.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The basicity of the pyrrolidine nitrogen can be influenced by substituents, particularly those that are charged. nih.gov These reactions are fundamental in modifying the compound's structure, potentially altering its physical and chemical properties.
| Reaction Type | Typical Reagent | Product Type |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acetylated pyrrolidine derivative |
| Michael Addition | Methyl acrylate (B77674) (CH₂=CHCOOCH₃) | β-amino ester derivative |
Ring-Opening or Derivatization of the Pyrrolidine Moiety
While the pyrrolidine ring is a stable, unstrained saturated heterocycle, it can undergo ring-opening reactions under specific conditions. researchgate.net These transformations typically involve the cleavage of a carbon-nitrogen (C-N) bond and represent a powerful strategy for synthesizing structurally diverse molecules. researchgate.net Recent advancements have focused on the deconstructive functionalization of unstrained cyclic amines like pyrrolidine. researchgate.net
Potential pathways for the derivatization of the pyrrolidine ring include:
Oxidative Ring Opening: Certain oxidative conditions can lead to the cleavage of the C-N bonds, transforming the cyclic amine into a linear amino aldehyde or amino ketone.
Skeletal Remodeling: Advanced synthetic methods can enable the transformation of the pyrrolidine framework into different ring sizes or into carbocycles through processes involving C-N bond cleavage and subsequent bond formation. researchgate.net
These reactions are often challenging due to the inertness of the C-N bond in an unstrained system compared to smaller rings like aziridines. researchgate.net
Reactivity of the Thiazole Ring System
The thiazole ring in the title compound is substituted at the 2- and 4-positions, which significantly influences its reactivity. The 2-pyrrolidinyl group acts as a strong electron-donating group, while the 4-bromo group is an electron-withdrawing, deactivating group.
Electrophilic Aromatic Substitution (EAS) Tendencies
Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. wikipedia.org In the case of 2-aminothiazoles, the amino group is a powerful activating substituent that directs incoming electrophiles. ias.ac.in The pyrrolidinyl group at the C2 position functions as a potent electron-donating group, increasing the electron density of the thiazole ring and making it more susceptible to electrophilic attack.
Research on 2-aminothiazoles consistently shows that electrophilic substitution occurs preferentially at the C5 position. ias.ac.in The electron-donating effect of the 2-amino (or 2-pyrrolidinyl) group strongly activates this position for attack by electrophiles such as halogens or diazonium salts. ias.ac.inresearchgate.net While the bromine atom at C4 has a deactivating inductive effect, the powerful activating resonance effect of the C2-pyrrolidinyl group dominates, directing substitution to the vacant C5 position.
| Reaction | Electrophile | Predicted Position of Substitution | Product |
|---|---|---|---|
| Nitration | NO₂⁺ | C5 | 4-Bromo-5-nitro-2-(pyrrolidin-1-yl)-1,3-thiazole |
| Halogenation | Br⁺ | C5 | 4,5-Dibromo-2-(pyrrolidin-1-yl)-1,3-thiazole |
| Azo Coupling | ArN₂⁺ | C5 | 4-Bromo-5-(arylazo)-2-(pyrrolidin-1-yl)-1,3-thiazole |
Oxidation and Reduction Chemistry
The thiazole ring is generally stable and resistant to many oxidizing and reducing agents. slideshare.net
Oxidation: The ring system is resistant to oxidation by agents like nitric acid. However, harsh oxidizing conditions, for example with potassium permanganate, can lead to the cleavage of the thiazole ring. slideshare.net
Reduction: The thiazole ring is also resistant to reduction. Catalytic hydrogenation is often ineffective. However, desulfurization can be achieved using Raney nickel, which results in the reductive cleavage of the carbon-sulfur bonds and destruction of the ring. slideshare.netpharmaguideline.com
The bromine atom at the C4 position introduces another potential site of reactivity. It can be removed via reductive dehalogenation reactions, for instance, using reducing agents like sodium borohydride (B1222165) under certain conditions. lookchem.com Furthermore, the C-Br bond can participate in cross-coupling reactions, such as the Suzuki reaction, allowing for the formation of new carbon-carbon bonds at the C4 position. nih.gov
Derivatization Strategies and Analogue Development Based on the 4 Bromo 2 Pyrrolidin 1 Yl 1,3 Thiazole Scaffold
Design Principles for Structurally Diverse Thiazole (B1198619) Derivatives
The 2-aminothiazole (B372263) framework is considered a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of biological activities. mdpi.comresearchgate.net The derivatization of the 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole scaffold is guided by several key design principles aimed at systematically exploring chemical space to optimize desired properties.
The primary points for diversification on this scaffold are the C-4 and C-5 positions of the thiazole ring. The bromine atom at C-4 serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. The hydrogen atom at the C-5 position, activated by the adjacent sulfur and nitrogen atoms, is susceptible to deprotonation (lithiation), allowing for the subsequent introduction of various electrophiles.
The pyrrolidine (B122466) moiety at the C-2 position also plays a crucial role. Its saturated, non-planar structure contributes to the three-dimensional profile of the molecule, which can be critical for specific interactions with biological targets. nih.gov Modifications to the pyrrolidine ring itself, such as the introduction of substituents or its replacement with other cyclic amines, offer another dimension for structural diversification. By systematically altering these positions, chemists can modulate the electronic, steric, and physicochemical properties of the resulting analogues, including lipophilicity, polarity, and hydrogen bonding capacity, to fine-tune their biological activity or material characteristics.
Synthetic Approaches to C-4 Substituted Analogues via Cross-Coupling
The bromine atom at the C-4 position of the this compound scaffold is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This approach is a cornerstone for creating C-4 substituted analogues, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. researchgate.netnih.gov A variety of well-established cross-coupling protocols can be employed to introduce diverse functional groups.
Common Cross-Coupling Reactions at the C-4 Position:
| Coupling Reaction | Coupling Partner | Introduced Moiety | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | Aryl, Heteroaryl | Pd(PPh₃)₄, Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) |
| Stille | Organostannanes (R-SnBu₃) | Alkyl, Alkenyl, Aryl, Alkynyl | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Heck | Alkenes | Alkenyl | Pd(OAc)₂, P(o-tol)₃ with a base (e.g., Et₃N) |
| Sonogashira | Terminal Alkynes | Alkynyl | PdCl₂(PPh₃)₂, CuI with a base (e.g., Et₃N, piperidine) |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOt-Bu) |
These reactions enable the synthesis of a vast library of compounds where the C-4 position is decorated with various substituents. For instance, Suzuki-Miyaura coupling can introduce substituted phenyl rings, pyridyl groups, or other heterocyclic systems, significantly altering the molecule's electronic and steric profile. nih.govmdpi.com Similarly, the Sonogashira reaction provides a direct route to alkynyl-substituted thiazoles, which can serve as precursors for further transformations. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and preventing side reactions. mdpi.com
Synthetic Routes to C-5 Functionalized Derivatives through Lithiation
While the C-4 position is readily functionalized via cross-coupling, the C-5 position offers an alternative site for derivatization through a lithiation-electrophile quench sequence. The acidity of the C-5 proton on the thiazole ring is enhanced by the adjacent heteroatoms, making it susceptible to deprotonation by strong bases. researchgate.net
The standard procedure involves treating the this compound scaffold with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net This regioselectively generates a C-5 lithiated intermediate. This highly reactive organolithium species can then be quenched with a wide range of electrophiles to install new functional groups. It is critical to use a hindered base like LDA to avoid competitive halogen-metal exchange at the C-4 bromo position. researchgate.net
Examples of Electrophiles for Quenching C-5 Lithiated Thiazoles:
| Electrophile | Resulting C-5 Substituent |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Aldehydes (R-CHO) | Secondary Alcohol (-CH(OH)R) |
| Ketones (R-CO-R') | Tertiary Alcohol (-C(OH)RR') |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Alkyl Halides (R-X) | Alkyl (-R) |
| Disulfides (R-S-S-R) | Thioether (-SR) |
| Iodine (I₂) | Iodo (-I) |
This methodology provides a powerful tool for introducing functional groups that are not easily accessible through cross-coupling chemistry, further expanding the structural diversity of the achievable analogues.
Generation of Compound Libraries for Research Exploration
The robust synthetic routes for functionalizing both the C-4 and C-5 positions of the this compound scaffold are ideally suited for the generation of compound libraries for research and drug discovery. acs.org By employing combinatorial and parallel synthesis techniques, a large number of distinct analogues can be produced efficiently.
A typical library synthesis strategy might involve:
C-4 Diversification: A matrix of Suzuki-Miyaura cross-coupling reactions is performed on the starting scaffold using a diverse set of commercially available boronic acids.
C-5 Diversification: The parent scaffold is subjected to lithiation followed by quenching with a panel of different electrophiles.
Sequential Diversification: A product from the C-4 diversification step can be used as a substrate for a subsequent C-5 functionalization, or vice-versa. This allows for the creation of di-substituted analogues with variations at both positions.
This systematic approach allows for the rapid exploration of the chemical space around the core scaffold. acs.org The resulting libraries of compounds can then be subjected to high-throughput screening against biological targets or evaluated for specific material properties, enabling the rapid identification of lead compounds and the elucidation of structure-activity relationships (SAR).
Scaffold Modifications and Homologation Studies
Beyond substitution at the C-4 and C-5 positions, further analogue development can be achieved through modifications of the core scaffold itself. This includes alterations to the 2-pyrrolidinyl moiety and the thiazole ring.
Pyrrolidine Ring Modification: The pyrrolidine ring is a versatile scaffold that can be modified to influence the compound's conformation and physicochemical properties. nih.gov Strategies include:
Substitution: Introducing substituents (e.g., methyl, hydroxyl, fluoro) at the 3- or 4-positions of the pyrrolidine ring can create chiral centers and lock the ring into specific puckered conformations.
Homologation: The five-membered pyrrolidine ring can be replaced by homologous structures, such as a six-membered piperidine (B6355638) ring (homologation) or a four-membered azetidine (B1206935) ring. These changes alter the geometry and basicity of the nitrogen atom, which can significantly impact biological activity.
Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Pyrrolidin 1 Yl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole. Through ¹H and ¹³C NMR, the connectivity of protons and carbons can be mapped, confirming the arrangement of the pyrrolidine (B122466) and bromothiazole rings.
In the ¹H NMR spectrum, the single proton on the thiazole (B1198619) ring (H-5) is expected to appear as a distinct singlet, with a chemical shift influenced by the electronic environment of the heterocyclic ring. mdpi.comrdd.edu.iqnih.gov The pyrrolidine ring protons typically exhibit more complex signals. The four protons adjacent to the nitrogen atom (α-protons) are expected to appear as a multiplet, shifted downfield due to the deshielding effect of the nitrogen. The remaining four protons (β-protons) would appear as another multiplet, generally at a more upfield position. ipb.pt
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. ipb.ptasianpubs.org The carbon atoms of the thiazole ring (C2, C4, and C5) would resonate in the aromatic region, with their specific chemical shifts dictated by the substitution pattern (pyrrolidine at C2 and bromine at C4). The C2 carbon, bonded to two nitrogen atoms (one from the thiazole ring and one from the pyrrolidine), is expected to be the most downfield of the thiazole carbons. The pyrrolidine carbons would appear in the aliphatic region of the spectrum, typically as two distinct signals corresponding to the α- and β-carbons. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiazole-H5 | Singlet | ~6.5 - 7.5 | ~100 - 115 |
| Pyrrolidine-H (α) | Multiplet | ~3.3 - 3.6 | ~45 - 55 |
| Pyrrolidine-H (β) | Multiplet | ~1.9 - 2.2 | ~24 - 28 |
| Thiazole-C2 | - | - | ~165 - 175 |
| Thiazole-C4 | - | - | ~115 - 125 |
Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₇H₉BrN₂S). nih.govnih.gov
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Electron impact (EI) ionization often induces fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uk The fragmentation pattern of this compound is expected to show characteristic losses. Common fragmentation pathways for related heterocyclic compounds include the cleavage of bonds within the pyrrolidine or thiazole rings. researchgate.netresearchgate.net Alpha-cleavage adjacent to the pyrrolidine nitrogen is a predominant fragmentation mode for aliphatic amines, which could lead to the loss of alkyl radicals. miamioh.edu The thiazole ring may also fragment, although in some systems, it has been shown to be more stable than adjacent heterocyclic rings.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]⁺ (with ⁷⁹Br) | 231.967 | Molecular Ion |
| [M+2]⁺ (with ⁸¹Br) | 233.965 | Molecular Ion Isotope |
| [M - C₄H₈N]⁺ | 161.91 (⁷⁹Br) | Loss of pyrrolidine radical |
| [M - Br]⁺ | 153.05 | Loss of bromine radical |
Note: The m/z values are calculated based on monoisotopic masses. The observed fragmentation pattern may vary with ionization technique.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent parts. researchgate.net
Key expected absorptions include C-H stretching vibrations from the aliphatic pyrrolidine ring, typically observed in the 2850-2960 cm⁻¹ region. mdpi.com The C-H bond on the thiazole ring would exhibit a stretching vibration at a slightly higher frequency, often above 3000 cm⁻¹. The spectrum would also be characterized by stretching vibrations of the C=N and C=C bonds within the thiazole ring, usually found in the 1500-1650 cm⁻¹ region. mdpi.comnih.gov The C-N stretching of the pyrrolidine amine group and the C-Br stretching vibration would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 |
| C-H Stretch (Aromatic-like) | Thiazole Ring | 3050 - 3150 |
| C=N Stretch | Thiazole Ring | 1600 - 1650 |
| C=C Stretch | Thiazole Ring | 1500 - 1580 |
| C-N Stretch | Pyrrolidine-Thiazole Bond | 1250 - 1350 |
| C-Br Stretch | Bromo-Thiazole Bond | 500 - 650 |
X-ray Crystallography for Solid-State Structural Elucidation
The analysis would reveal the planarity of the thiazole ring and the specific conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar "envelope" or "twist" conformation. nih.gov Furthermore, this technique elucidates the dihedral angle between the mean planes of the thiazole and pyrrolidine rings. nih.gov The crystal packing is stabilized by various intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, which would also be identified and characterized. audreyli.com
Table 4: Typical Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Atomic Coordinates (x, y, z) | Precise position of each atom |
| Bond Lengths & Angles | Geometric details of the molecule |
| Torsion Angles | Conformational details of the molecule |
| Intermolecular Interactions | Crystal packing forces |
Note: This table lists the types of data obtained from an X-ray crystallography experiment. Specific values are unique to the crystal structure of the compound.
High-Resolution Analytical Techniques for Purity Assessment
Ensuring the purity of a synthesized compound is a critical step in chemical research. numberanalytics.com High-resolution analytical techniques are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. researchgate.net In a typical reverse-phase HPLC analysis, the sample is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A pure compound will ideally produce a single, sharp peak in the chromatogram. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks detected. rsc.org
For enhanced confidence in purity assessment, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.netpayeshdarou.ir This hyphenated technique not only separates the components of a mixture but also provides mass information for each eluting peak. This allows for the confirmation that the main peak corresponds to the correct molecular weight of this compound and helps in the identification of any impurities. shimadzu.com Two-dimensional liquid chromatography (2D-LC) can be employed for complex samples to resolve co-eluting impurities that may not be separated by a single HPLC method. chromatographyonline.com
Computational and Theoretical Investigations of 4 Bromo 2 Pyrrolidin 1 Yl 1,3 Thiazole
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule. For derivatives of 2-aminothiazole (B372263), these calculations typically focus on the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.
In analogous 2-aminothiazole systems, the HOMO is generally delocalized over the thiazole (B1198619) ring and the amino group, reflecting the electron-donating nature of the nitrogen atom. tandfonline.commdpi.com The pyrrolidinyl group in 4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole is expected to contribute significantly to the HOMO, enhancing the electron density of the thiazole ring. Conversely, the LUMO is typically distributed over the thiazole ring's C=N-C=S system. The presence of a bromine atom at the 4-position, being an electron-withdrawing group, is expected to lower the energy of the LUMO and influence its distribution.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. DFT studies on various thiazole derivatives have calculated these values, providing a basis for estimating the properties of the target compound. researchgate.netbohrium.com For instance, studies on related 2-aminothiazole derivatives show that substitutions on the thiazole ring significantly modulate the HOMO-LUMO gap.
Table 1: Representative Frontier Molecular Orbital Energies from a Computational Study of a Related Thiazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.27 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.38 |
Note: Data is illustrative and based on DFT calculations of a generic 2-aminothiazole derivative. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) analysis is another crucial computational tool that provides insights into charge distribution and intramolecular interactions. For 2-aminothiazole derivatives, NBO analysis often reveals significant intramolecular charge transfer from the electron-donating amino group to the thiazole ring, which stabilizes the molecule. researchgate.net
Reaction Mechanism Studies and Transition State Modeling
Computational studies can predict the most probable sites for chemical reactions. The reactivity of thiazole derivatives is often explored by calculating reactivity descriptors derived from DFT. These include Fukui functions, which identify the sites most susceptible to nucleophilic, electrophilic, or radical attack.
For 2-aminothiazole systems, the nitrogen atom of the amino group and the nitrogen within the thiazole ring are typically identified as potential sites for electrophilic attack due to their higher electron density. The carbon atoms of the thiazole ring, particularly C5, are often predicted to be susceptible to electrophilic substitution. The bromine atom at the C4 position in the target molecule would likely influence the reactivity of this position.
Transition state modeling, although computationally intensive, can elucidate the energy barriers and pathways of specific reactions. While no specific reaction mechanism studies for this compound are available, computational analyses of reactions involving similar heterocyclic systems, such as nucleophilic substitution or cross-coupling reactions at the bromo-substituted position, would be feasible. Such studies would involve locating the transition state structures and calculating the activation energies to predict reaction kinetics and feasibility.
Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituent Effects
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation is influenced by the substituents on the ring and the nature of its attachment to other molecular fragments. mdpi.com
For this compound, a key conformational feature is the rotation around the C2-N(pyrrolidine) bond. Computational conformational analysis, often performed by scanning the potential energy surface as a function of the relevant dihedral angle, can identify the most stable rotational conformers. It is expected that the orientation of the pyrrolidine ring relative to the thiazole ring will be governed by steric hindrance and electronic interactions between the two rings. Studies on similarly N-substituted heterocycles often reveal a non-planar arrangement to be the most stable, minimizing steric clash. nih.gov
The puckering of the pyrrolidine ring itself is also of interest. The two most common conformations are the Cγ-exo and Cγ-endo envelope conformers. The energy difference between these conformers is typically small, and they can interconvert. The substitution pattern on the thiazole ring, including the bromine atom, could have a subtle influence on the preferred puckering of the attached pyrrolidine ring.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red and yellow) and positive electrostatic potential (electron-poor, shown in shades of blue).
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the thiazole ring, making it a likely site for protonation and electrophilic attack. The region around the pyrrolidine nitrogen will also exhibit negative potential, though its accessibility might be sterically hindered. The hydrogen atoms of the pyrrolidine ring and the region around the bromine atom are expected to show positive or near-neutral potential. Such maps are crucial in understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. wu.ac.th For this compound, calculations would predict the chemical shifts for all hydrogen and carbon atoms. These theoretical values, when compared to experimental spectra, can aid in the definitive assignment of signals. Computational predictions for related thiazole derivatives have shown good agreement with experimental data. researchgate.net
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule can also be simulated using quantum chemical calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. For the target molecule, characteristic vibrational modes would include the stretching of the C=N and C=C bonds within the thiazole ring, C-H stretching of the pyrrolidine ring, and the C-Br stretching frequency.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For a molecule like this compound, TD-DFT could predict the main absorption bands and help interpret the experimental UV-Vis spectrum.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Key Building Block in Multi-Step Syntheses
The presence of a bromine atom on the thiazole (B1198619) ring of 4-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in multi-step organic syntheses for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The reactivity of the C4-position is pivotal for its utility as a versatile building block. researchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions, are commonly employed to functionalize the 4-position of the thiazole ring. For instance, in a Suzuki coupling, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups through the reaction with a corresponding boronic acid or ester. This strategy is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.netnih.gov
The general scheme for these transformations is depicted below:

Table 1: Key Cross-Coupling Reactions Utilizing 4-Bromothiazole (B1332970) Scaffolds
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Bond |
| Suzuki Coupling | Organoboron compounds | Pd catalyst, base | C-C (sp2-sp2) |
| Stille Coupling | Organotin compounds | Pd catalyst | C-C (sp2-sp2) |
| Negishi Coupling | Organozinc compounds | Pd or Ni catalyst | C-C (sp2-sp2) |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp2-sp) |
| Heck Coupling | Alkenes | Pd catalyst, base | C-C (sp2-sp2) |
| Buchwald-Hartwig | Amines, amides | Pd catalyst, base | C-N |
Precursor to Complex Heterocyclic Systems and Fused Rings
The this compound scaffold serves as a valuable precursor for the synthesis of more intricate heterocyclic systems, including fused rings. The strategic functionalization of both the bromo- and pyrrolidinyl-substituted positions allows for the construction of polycyclic structures with potential biological or material applications.
One common strategy involves an initial cross-coupling reaction at the C4-position, followed by further transformations of the newly introduced substituent or the pyrrolidine (B122466) ring. For instance, the introduction of a group with a suitable functional handle, such as an ortho-aminoaryl group via a Suzuki coupling, can set the stage for an intramolecular cyclization to form a fused thiazolo-quinoline or similar system.
Furthermore, the 2-aminothiazole (B372263) moiety, of which 2-(pyrrolidin-1-yl)thiazole (B1362008) is a derivative, is a known precursor for the synthesis of imidazo[2,1-b]thiazoles through reaction with α-haloketones. mdpi.comnih.gov While the pyrrolidine nitrogen is already part of a ring, derivatization of the thiazole ring could potentially lead to novel fused systems. The bromine at the 4-position can also participate in cyclization reactions, for example, through intramolecular Heck reactions if a suitable alkenyl chain is introduced elsewhere on the molecule.
Role in Ligand Design for Catalytic Systems
The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen of the pyrrolidine substituent, present potential coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for ligand design in transition metal catalysis. The electronic properties of the thiazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the resulting metal complex.
While specific applications of this compound as a ligand are not extensively documented, the broader class of 2-aminothiazole and N-heterocyclic carbene (NHC) ligands derived from thiazoles (thiazol-2-ylidenes) have shown significant promise. nih.gov Thiazol-2-ylidenes, for example, have been demonstrated to be highly active carbene ligands in electrophilic cyclization reactions. nih.gov The pyrrolidinyl group in the target compound is an electron-donating group, which can enhance the electron density on the thiazole ring and potentially modulate the donor properties of the ligand.
Further functionalization at the C4-position can introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. For example, replacing the bromine with a phosphine (B1218219) or another nitrogen-containing heterocycle could create a chelating ligand capable of forming stable complexes with a variety of transition metals.
Potential in Advanced Material Development
Thiazole-containing compounds have been investigated for their applications in advanced materials, particularly in the field of organic electronics. kuey.netnih.gov The electron-accepting nature of the thiazole ring makes it a useful component in the design of organic semiconductors, which are key materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). kuey.netnih.gov
The incorporation of thiazole units into conjugated polymers can influence their electronic properties, such as their HOMO/LUMO energy levels and charge carrier mobility. mdpi.comrsc.org While direct applications of this compound in this area are not well-documented, its structure suggests potential as a building block for such materials. The bromine atom provides a convenient handle for polymerization through cross-coupling reactions, allowing for its incorporation into a larger conjugated system. The electron-donating pyrrolidine group would likely raise the HOMO level of the resulting material, which can be a useful strategy for tuning the electronic properties for specific applications, such as in the hole-transporting layer of an OLED.
Table 2: Potential Applications of Thiazole Derivatives in Advanced Materials
| Application Area | Role of Thiazole Moiety | Relevant Properties |
| Organic Field-Effect Transistors (OFETs) | Component of the organic semiconductor | Charge carrier mobility, stability |
| Organic Photovoltaics (OPVs) | Donor or acceptor material | HOMO/LUMO levels, absorption spectrum |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, charge transport layer | Luminescence, charge injection/transport |
| Fluorescent Dyes and Sensors | Fluorophore | High quantum yield, sensitivity to environment |
Strategies for Scaffold Hopping and Lead Optimization in Chemical Research
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known active compound, but with improved properties such as potency, selectivity, or pharmacokinetic profile. nih.govrsc.orgresearchgate.net The thiazole ring is a versatile scaffold that has been successfully employed in such strategies. nih.govrsc.org
This compound can serve as a starting point for scaffold hopping by providing a core structure that can be elaborated in various ways. The pyrrolidine ring can be considered a bioisosteric replacement for other cyclic or acyclic amino groups, while the thiazole ring itself can replace other five- or six-membered aromatic rings in a known pharmacophore. The bromine atom at the 4-position allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the core scaffold to optimize interactions with a biological target.
For example, if a lead compound contains a substituted phenyl ring, one could replace it with the 4-substituted-2-(pyrrolidin-1-yl)thiazole moiety to explore new intellectual property space and potentially discover compounds with improved drug-like properties. The ability to easily diversify the 4-position through cross-coupling reactions makes this an attractive strategy for generating a library of analogues for structure-activity relationship (SAR) studies.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole, and how can reaction conditions be optimized to improve yields?
Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, substituting a bromine atom on a thiazole core with pyrrolidine under basic conditions. Key steps include:
- Using K₂CO₃ as a base in polar aprotic solvents (e.g., DMSO or DMF) to deprotonate pyrrolidine and facilitate substitution .
- Refluxing at 100°C for 5 hours to ensure complete reaction, monitored via LC-MS for intermediate formation .
- Purification via combi-Flash column chromatography (12–15% EtOAc/hexane) to isolate the product in moderate yields (~55%) .
Optimization strategies: - Adjust stoichiometry (e.g., excess pyrrolidine to drive substitution).
- Screen solvents (e.g., DMSO enhances nucleophilicity) and temperatures (higher temps reduce reaction time but may increase side products).
Q. How can structural characterization of this compound be performed to confirm its purity and conformation?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of NH signals in pyrrolidine, presence of thiazole C-Br coupling) .
- X-ray crystallography : Resolve dihedral angles (e.g., ~36° between thiazole and aryl rings) and intermolecular interactions (e.g., π-π stacking at 3.75–3.81 Å distances) to validate crystal packing .
- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., <0.5% deviation indicates purity) .
Q. What are the foundational biological activities associated with the thiazole-pyrrolidine scaffold, and how are preliminary assays designed?
Methodological Answer: Thiazole derivatives are known for antimicrobial, antiviral, and anti-inflammatory activities due to their heterocyclic aromaticity and electron-rich sulfur/nitrogen atoms . Preliminary assays include:
- Antibacterial screening : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes or viral proteases). For example, pose prediction with RMSD <2.0 Å indicates reliable binding .
Advanced Research Questions
Q. How do electronic and steric effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The C-Br bond in this compound acts as a site for palladium-catalyzed coupling. Key considerations:
- Electronic effects : Bromine’s electronegativity directs coupling to the 4-position. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C .
- Steric effects : The adjacent pyrrolidine may hinder bulkier coupling partners. Screening ligands (e.g., XPhos) improves yields for hindered substrates .
- Monitoring : Track reaction progress via TLC (Rf shifts) and confirm with HRMS (mass accuracy <5 ppm) .
Q. How can computational methods resolve contradictions in experimental binding data for thiazole derivatives?
Methodological Answer: Discrepancies between docking predictions and assay results often arise from solvent effects or protein flexibility . Mitigation strategies:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <3.0 Å) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values to compare binding affinities of analogs (e.g., bromine vs. methyl substituents) .
- Metadynamics : Identify hidden binding pockets not resolved in static X-ray structures .
Q. What strategies are effective in minimizing byproducts during the synthesis of this compound derivatives?
Methodological Answer: Common byproducts include debrominated species or pyrrolidine oxidation products . Solutions:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer: Focus on substituent variation and conformational analysis :
- Thiazole modifications : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to boost antimicrobial activity .
- Pyrrolidine substitution : Introduce methyl or fluorinated groups to modulate lipophilicity (clogP 2.5–4.0 optimal for membrane penetration) .
- Bioisosteres : Replace thiazole with oxadiazole (e.g., 1,3,4-oxadiazole in compound 5g ) to improve metabolic stability .
Q. What advanced analytical techniques are critical for detecting trace impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
